molecular formula C6H3ClFIO B13929862 4-Chloro-3-fluoro-2-iodophenol

4-Chloro-3-fluoro-2-iodophenol

Cat. No.: B13929862
M. Wt: 272.44 g/mol
InChI Key: UWGHEUMXDQGWBD-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-iodophenol is an aromatic compound with the molecular formula C6H3ClFIO It is a halogenated phenol, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to introduce the respective halogens at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and the use of catalysts to enhance reaction efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-3-fluoro-2-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-iodophenol involves its interaction with molecular targets through its phenolic and halogenated functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. For instance, the compound may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with membrane proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-iodophenol
  • 4-Chloro-3-iodophenol
  • 2-Fluoro-4-iodophenol
  • 3-Fluoro-4-chlorophenol

Uniqueness

4-Chloro-3-fluoro-2-iodophenol is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring.

Properties

IUPAC Name

4-chloro-3-fluoro-2-iodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFIO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGHEUMXDQGWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)I)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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